An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-(methoxymethyl)naphthalene
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-(methoxymethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-2-(methoxymethyl)naphthalene (CAS No: 64689-70-9), a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its effective application in complex molecular synthesis. By synthesizing available data and leveraging established chemical principles, this guide offers field-proven insights into the handling and utilization of this versatile naphthalene derivative.
Introduction and Core Chemical Identity
1-Bromo-2-(methoxymethyl)naphthalene is a disubstituted naphthalene derivative featuring a bromine atom at the 1-position and a methoxymethyl group at the 2-position. This unique substitution pattern imparts a specific reactivity profile, making it a valuable building block for the construction of more complex molecular architectures, particularly in the synthesis of polycyclic aromatic systems and chiral ligands. The presence of the reactive C-Br bond allows for a variety of cross-coupling and organometallic reactions, while the methoxymethyl group can influence the steric and electronic environment of the naphthalene core.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Bromo-2-(methoxymethyl)naphthalene is presented in the table below. These values are compiled from commercially available sources and predictive modeling.
| Property | Value | Source |
| CAS Number | 64689-70-9 | [1] |
| Molecular Formula | C₁₂H₁₁BrO | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| Appearance | Clear, light yellow to orange liquid | [2] |
| Boiling Point | 151 °C at 1.7 mmHg | [2] |
| Density | 1.43 g/mL | [2] |
| Refractive Index | 1.6320-1.6340 | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach involves a three-step sequence starting from 2-methylnaphthalene:
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Electrophilic Bromination: Regioselective bromination of 2-methylnaphthalene at the more reactive α-position (C1) to yield 1-bromo-2-methylnaphthalene. This reaction is typically carried out using bromine in a suitable solvent at low temperatures to control selectivity.
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Benzylic Bromination: Free-radical bromination of the methyl group of 1-bromo-2-methylnaphthalene using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) to afford 1-bromo-2-(bromomethyl)naphthalene.
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Williamson Ether Synthesis: Nucleophilic substitution of the benzylic bromide with sodium methoxide to yield the final product, 1-bromo-2-(methoxymethyl)naphthalene.
This proposed pathway is illustrated in the workflow diagram below.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a scientifically sound, albeit hypothetical, procedure based on analogous reactions reported in the literature.
Step 1: Synthesis of 1-Bromo-2-methylnaphthalene
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Rationale: The bromination of 2-methylnaphthalene is directed to the C1 position due to the kinetic favorability of electrophilic attack at the α-position of the naphthalene ring.
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Procedure:
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Dissolve 2-methylnaphthalene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of bromine (1.05 eq) in the same solvent to the stirred reaction mixture.
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Maintain the temperature at 0 °C during the addition and for an additional 1-2 hours after the addition is complete.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
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Step 2: Synthesis of 1-Bromo-2-(bromomethyl)naphthalene
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Rationale: The benzylic position of the methyl group is susceptible to free-radical halogenation. NBS is a convenient and selective reagent for this transformation.
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Procedure:
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Dissolve 1-bromo-2-methylnaphthalene (1.0 eq) in a nonpolar solvent such as carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.
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Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
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Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
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Continue refluxing until all the starting material is consumed (monitor by TLC).
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Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. This product is often used in the next step without further purification.
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Step 3: Synthesis of 1-Bromo-2-(methoxymethyl)naphthalene
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Rationale: The benzylic bromide is an excellent electrophile for SN2 reactions. Sodium methoxide serves as a strong nucleophile to displace the bromide and form the ether linkage.
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Procedure:
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Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous methanol under an inert atmosphere.
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Cool the sodium methoxide solution to 0 °C.
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Add a solution of crude 1-bromo-2-(bromomethyl)naphthalene (1.0 eq) in anhydrous methanol dropwise to the stirred methoxide solution.
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Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
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Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purify the final product by column chromatography on silica gel to yield 1-bromo-2-(methoxymethyl)naphthalene.
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Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methoxy protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.0 | d | 1H | Ar-H |
| ~ 7.9 - 7.7 | d | 1H | Ar-H |
| ~ 7.6 - 7.3 | m | 4H | Ar-H |
| ~ 4.8 | s | 2H | -CH₂- |
| ~ 3.5 | s | 3H | -OCH₃ |
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Justification: The aromatic region (7.3-8.2 ppm) will show a complex pattern of doublets, triplets, and multiplets characteristic of a 1,2-disubstituted naphthalene. The methylene protons adjacent to the oxygen and the aromatic ring are expected to appear as a singlet around 4.8 ppm. The methoxy protons will give a sharp singlet at approximately 3.5 ppm.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 150 | C-O |
| ~ 135 - 120 | Aromatic C |
| ~ 115 | C-Br |
| ~ 75 | -CH₂- |
| ~ 60 | -OCH₃ |
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Justification: The carbon attached to the bromine (C1) will be downfield in the aromatic region, while the carbon attached to the methoxymethyl group (C2) will also be significantly affected. The methylene carbon is expected around 75 ppm, and the methoxy carbon around 60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2800 | Aliphatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| 1150 - 1050 | C-O-C stretch (ether) |
| ~ 750 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 250 and 252, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
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Major Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 219/221, and loss of the entire methoxymethyl group (-CH₂OCH₃) to give a fragment at m/z 205/207.
Reactivity and Synthetic Applications
The reactivity of 1-Bromo-2-(methoxymethyl)naphthalene is dominated by the chemistry of the aryl bromide functionality. The C-Br bond is a versatile handle for a variety of transformations, particularly those involving organometallic intermediates.
Organometallic Reactions
Grignard Reagent Formation: The compound can be converted to its corresponding Grignard reagent, 2-(methoxymethyl)naphthalen-1-ylmagnesium bromide, by reaction with magnesium metal in an ethereal solvent. This Grignard reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, and esters.
Lithiation: Halogen-metal exchange with an organolithium reagent such as n-butyllithium can generate the corresponding 1-lithio-2-(methoxymethyl)naphthalene. This organolithium species is a highly reactive nucleophile and base.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, enabling the synthesis of biaryl compounds.
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Heck Reaction: Coupling with alkenes to form substituted alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
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Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
These reactions provide powerful methods for elaborating the naphthalene core of 1-Bromo-2-(methoxymethyl)naphthalene, allowing for the synthesis of a diverse range of complex molecules.
Safety and Handling
As with all halogenated aromatic compounds, 1-Bromo-2-(methoxymethyl)naphthalene should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Incompatibilities: Avoid contact with strong oxidizing agents.
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Storage: Store in a tightly sealed container in a cool, dry place away from light.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Bromo-2-(methoxymethyl)naphthalene is a valuable and versatile synthetic intermediate. Its chemical properties, characterized by the reactive C-Br bond and the influencing methoxymethyl group, allow for a wide array of chemical transformations. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a solid foundation for its application in advanced organic synthesis and drug discovery programs. While experimental data for this specific compound is limited, the principles and predictions outlined herein provide a robust framework for its effective utilization in the laboratory.
